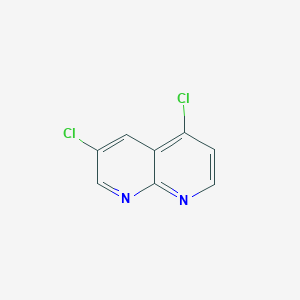
3,5-Dichloro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings This compound is characterized by the presence of chlorine atoms at the 3rd and 5th positions of the 1,8-naphthyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1,8-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents can yield the desired naphthyridine derivative . Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process. The use of microwave-assisted synthesis and solvent-free reactions has also been explored to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce various substituents at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products. For example, the use of hexafluoroacetylacetone and montmorillonite k10 as a catalyst can yield specific naphthyridine derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield a variety of functionalized naphthyridine derivatives, while cross-coupling reactions can introduce aryl or alkyl groups at specific positions on the ring .
Applications De Recherche Scientifique
3,5-Dichloro-1,8-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: The compound’s photochemical properties make it useful in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound is used as a ligand in the study of metal complexes and their biological activities.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-1,8-naphthyridine involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or proteins involved in disease pathways. For example, it may act as an inhibitor of bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
3,5-Dichloro-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: This compound has a different arrangement of nitrogen atoms in the ring system and exhibits distinct chemical properties and reactivity.
1,6-Naphthyridine: This derivative has unique biological activities and is studied for its anticancer and anti-HIV properties.
1,8-Naphthyridine: Similar to this compound, this compound has diverse applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H4Cl2N2 |
|---|---|
Poids moléculaire |
199.03 g/mol |
Nom IUPAC |
3,5-dichloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-3-6-7(10)1-2-11-8(6)12-4-5/h1-4H |
Clé InChI |
YDATYYQGCDVGPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1Cl)C=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


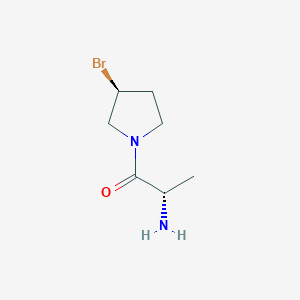
![2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid](/img/structure/B11757065.png)
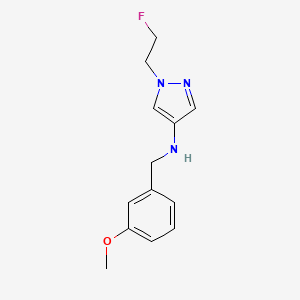
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11757076.png)
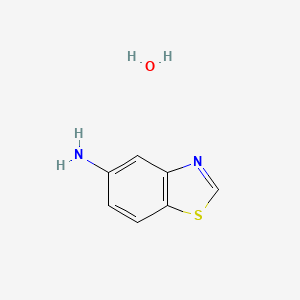
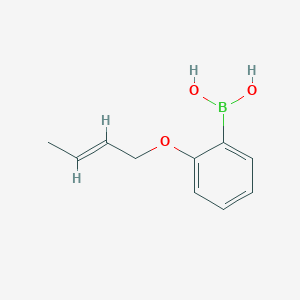
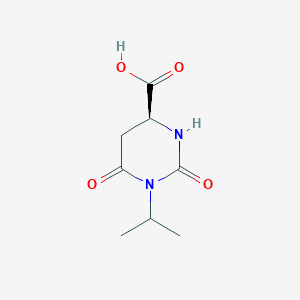
![7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B11757103.png)
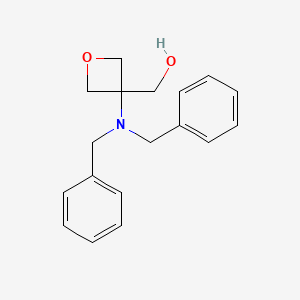
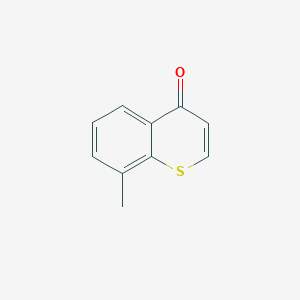
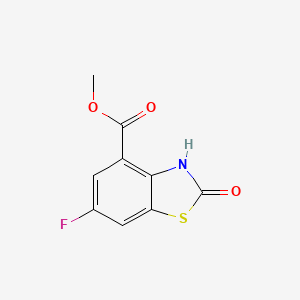


![8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)
